An In-depth Technical Guide to 2-Hydroxy-4-methylbenzonitrile: A Versatile Scaffold in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide to 2-Hydroxy-4-methylbenzonitrile: A Versatile Scaffold in Chemical Synthesis and Drug Discovery
Abstract
2-Hydroxy-4-methylbenzonitrile, also identified by its CAS Number 18495-14-2, is a substituted aromatic nitrile that serves as a highly versatile intermediate in synthetic chemistry.[1][2] Its unique trifunctional architecture—featuring a hydroxyl, a methyl, and a nitrile group on a benzene ring—provides multiple reaction sites for molecular elaboration. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, we delve into its established and potential applications, particularly as a foundational building block for novel therapeutic agents and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable compound.
Molecular Structure and Physicochemical Profile
The strategic arrangement of functional groups on the aromatic ring of 2-Hydroxy-4-methylbenzonitrile dictates its chemical behavior and utility. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the ring towards electrophilic substitution, while the nitrile (-C≡N) group is strongly electron-withdrawing and deactivating. This electronic interplay is fundamental to its reactivity and its function as a pharmacophore.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-hydroxy-4-methylbenzonitrile[1] |
| CAS Number | 18495-14-2[1] |
| Molecular Formula | C₈H₇NO[1] |
| SMILES | CC1=CC(=C(C=C1)C#N)O[1] |
| InChIKey | WAFLXCCXXVMUKI-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key computed and experimental properties is provided below. These parameters are critical for designing experimental conditions, predicting solubility, and assessing bioavailability in drug discovery contexts.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 133.052763847 Da | PubChem[1] |
| XLogP3 (Predicted) | 2.0 | PubChemLite[3] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectroscopic Characterization: A Key to Identity and Purity
Confirming the structure and purity of 2-Hydroxy-4-methylbenzonitrile is paramount. The following spectroscopic signatures serve as a reliable fingerprint for the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.2-2.4 ppm) and three aromatic protons in the δ 6.7-7.5 ppm region, with coupling patterns dictated by their positions relative to the substituents. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. Key signals include the methyl carbon (around δ 20-22 ppm), the nitrile carbon (δ 115-120 ppm), and six distinct aromatic carbons, with the carbon bearing the hydroxyl group shifted significantly downfield (δ 155-160 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. Characteristic absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), a sharp C≡N stretch (approx. 2220-2240 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (approx. 1450-1600 cm⁻¹).[4][5]
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]⁺ at m/z 133.0528.[1]
Synthesis and Chemical Reactivity
The utility of 2-Hydroxy-4-methylbenzonitrile stems from its accessibility through established synthetic routes and the versatile reactivity of its functional groups.
Representative Synthetic Workflow
A common and logical approach to synthesizing 2-Hydroxy-4-methylbenzonitrile involves the dehydration of the corresponding aldoxime, which is itself derived from the parent aldehyde. This multi-step synthesis ensures high regiochemical control.
Caption: A typical synthetic pathway to 2-Hydroxy-4-methylbenzonitrile.
Protocol: Synthesis via Aldoxime Dehydration
This protocol is a self-validating system; successful isolation of the intermediate at each step confirms the efficacy of the previous one.
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Formylation of m-Cresol: To a solution of m-cresol, add chloroform and a strong base (e.g., NaOH). Heat the mixture under reflux. The reaction introduces a formyl group (-CHO) ortho to the hydroxyl group, yielding 2-Hydroxy-4-methylbenzaldehyde. Acidic workup is required for isolation.
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Oximation: Dissolve the isolated aldehyde in ethanol and water. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stirring at room temperature or with gentle heating will convert the aldehyde to 2-Hydroxy-4-methylbenzaldoxime. The product can often be precipitated by adding water.
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Dehydration to Nitrile: Heat the aldoxime in a dehydrating agent such as acetic anhydride. This step efficiently removes a molecule of water to form the nitrile functional group. The final product, 2-Hydroxy-4-methylbenzonitrile, is then isolated and purified, typically by recrystallization or column chromatography.
Core Reactivity
The molecule's three functional groups offer distinct handles for further chemical modification, making it a valuable scaffold for building molecular diversity.
Caption: Key reactive sites on the 2-Hydroxy-4-methylbenzonitrile scaffold.
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Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This enables straightforward O-alkylation and O-acylation reactions to produce ethers and esters, respectively.
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Transformations of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-hydroxy-4-methylbenzoic acid) or partially to an amide.[6] Alternatively, it can be reduced to a primary amine (aminomethyl group), providing a key linker for further conjugation.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The powerful ortho-, para-directing influence of the hydroxyl group dominates, directing incoming electrophiles to the C3 and C5 positions.
Applications in Drug Discovery and Materials Science
Substituted benzonitriles are a privileged class of compounds in medicinal chemistry.[7] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups, interacting with amino acid residues in enzyme active sites.[7]
-
Scaffold for Bioactive Molecules: 2-Hydroxy-4-methylbenzonitrile serves as a starting material for a wide range of more complex molecules. Its derivatives have been explored as potential tubulin polymerization inhibitors for anticancer applications, aromatase inhibitors, and agents for treating mood disorders.[7][8] The ability to modify the hydroxyl, nitrile, and aromatic ring allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Intermediate in Agrochemicals and Dyes: The reactivity of this compound also makes it useful in the synthesis of agrochemicals and as a precursor for specialized dyes and pigments.[9]
Safety and Handling
Proper handling of 2-Hydroxy-4-methylbenzonitrile is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate several risks.
GHS Hazard Identification
| Hazard Code | Statement | Classification |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | Warning[1] |
| H315 | Causes skin irritation | Warning[1] |
| H319 | Causes serious eye irritation | Warning[1] |
| H335 | May cause respiratory irritation | Warning[1] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10] For operations generating dust, respiratory protection may be necessary.[10]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from strong oxidizing agents and strong acids.[10]
Conclusion
2-Hydroxy-4-methylbenzonitrile is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in pharmaceutical and materials science. Its trifunctional nature provides a robust platform for generating molecular complexity and diversity. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to fully exploit its synthetic potential while ensuring safe handling and experimental reproducibility. Future investigations will likely continue to uncover novel applications for this versatile and strategic building block.
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Figure 1: Proposed structure of 2-Hydroxy-4-methylbenzonitrile with atom numbering for NMR assignment.